molecular formula C20H20N2OS2 B11631092 (5Z)-5-[4-(dimethylamino)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[4-(dimethylamino)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11631092
M. Wt: 368.5 g/mol
InChI Key: BBHUPIMHPPGURS-AQTBWJFISA-N
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Description

(5Z)-5-[4-(dimethylamino)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dimethylamino group, and a phenylethyl group. It has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[4-(dimethylamino)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an appropriate solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(dimethylamino)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific biological context and the type of cells involved.

Comparison with Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidinone ring but differ in their substituents and biological activities.

    Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.

    Phenylethyl derivatives: Compounds with phenylethyl groups attached to different core structures.

Uniqueness: (5Z)-5-[4-(dimethylamino)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20N2OS2

Molecular Weight

368.5 g/mol

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20N2OS2/c1-14(16-7-5-4-6-8-16)22-19(23)18(25-20(22)24)13-15-9-11-17(12-10-15)21(2)3/h4-14H,1-3H3/b18-13-

InChI Key

BBHUPIMHPPGURS-AQTBWJFISA-N

Isomeric SMILES

CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=S

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=S

Origin of Product

United States

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